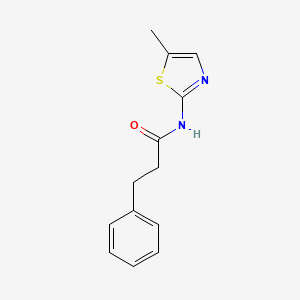

N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide

Vue d'ensemble

Description

Synthesis Analysis

- The synthesis of thiazole derivatives often involves starting materials like acetic acid, benzoyl chlorides, and interactions with various reagents under controlled conditions. For instance, substituted benzamides, including thiazole derivatives, have been synthesized starting from specific acetic acids and benzoyl chlorides, exhibiting moderate to excellent activity in biological evaluations (Ravinaik et al., 2021).

Molecular Structure Analysis

- The molecular structure of thiazole derivatives can be characterized by techniques such as X-ray crystallography, showing specific assembly driven by non-covalent interactions such as π-π interactions and hydrogen bonding (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

- Thiazole derivatives undergo various chemical reactions, including isomerization and cyclization, influenced by electronic effects and solvent polarity. These reactions can lead to the formation of different structural motifs and have implications for the compound's reactivity and potential applications (Argilagos et al., 1997).

Physical Properties Analysis

- The physical properties of thiazole derivatives, including solubility, melting points, and stability, can be influenced by the substitution pattern on the thiazole ring. The presence of methyl groups and other substituents plays a crucial role in determining these properties and their interaction with solvents (Yadav & Ballabh, 2020).

Chemical Properties Analysis

- The chemical properties of thiazole derivatives, including reactivity towards nucleophiles and electrophiles, are significantly affected by the electronic nature of substituents on the thiazole ring. Studies have explored how different functional groups affect the compound's behavior in various chemical reactions (Pavlova et al., 2022).

Applications De Recherche Scientifique

Anticancer Activity

A significant area of research involves the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, which have been evaluated as potent anticancer agents. For instance, specific compounds synthesized using a facile method demonstrated considerable anticancer activity against Hepatocellular carcinoma cell lines (HepG-2), with structure-activity relationships suggesting their potential as pharmacophores for cancer treatment (Gomha et al., 2017). Another study designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) (Ravinaik et al., 2021).

Antimicrobial Agents

Research also extends to the antimicrobial domain, where derivatives of N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide have been synthesized and tested against various bacterial and fungal strains. A study on 2-phenylamino-thiazole derivatives as antimicrobial agents found that some synthesized molecules were more potent than reference drugs against pathogenic strains, particularly Gram-positive bacterial strains (Bikobo et al., 2017).

Supramolecular Gelators

The role of methyl functionality and multiple non-covalent interactions in gelation behavior was explored in a series of N-(thiazol-2-yl) benzamide derivatives. Two amides displayed gelation behavior towards ethanol/water and methanol/water mixtures, demonstrating the potential of these compounds in developing supramolecular materials (Yadav & Ballabh, 2020).

Synthesis Techniques

Efficient synthesis routes have been explored for related compounds. For example, an efficient route to 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent highlights advancements in synthetic methodologies (Kumar et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease . These enzymes play crucial roles in various biochemical processes, including neurotransmission and carbohydrate metabolism.

Mode of Action

It is suggested that the compound interacts with its targets, possibly through competitive inhibition, leading to changes in the activity of the targeted enzymes .

Orientations Futures

The future directions for “N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide” could include further studies on its potential as a therapeutic agent, given its enzyme inhibition properties . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards .

Propriétés

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-10-9-14-13(17-10)15-12(16)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHCOSJJWCSIRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201322934 | |

| Record name | N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197001 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

743468-79-3 | |

| Record name | N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

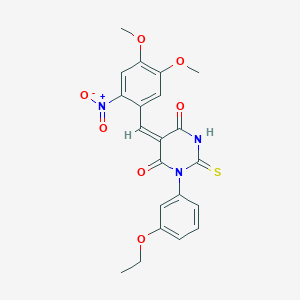

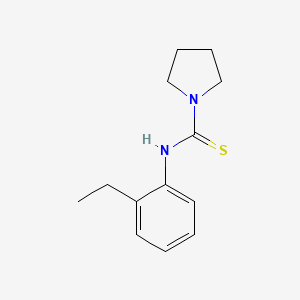

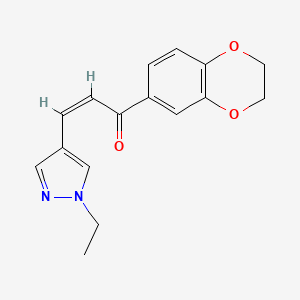

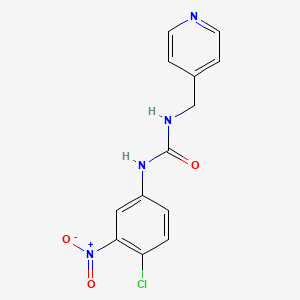

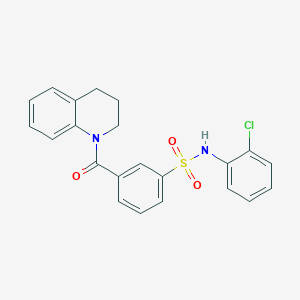

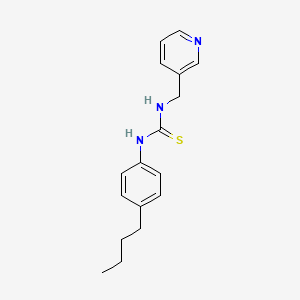

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B4582948.png)

![2,4-dichloro-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4582960.png)

![N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4582976.png)

![methyl 3-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4582989.png)

![N-[4-(4-bromophenyl)-3-(2-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B4583023.png)

![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4583026.png)

![2-chloro-4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B4583027.png)

![1-(4-fluorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4583035.png)